molecular formula C18H23N2O2- B11819902 N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate

N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate

Katalognummer: B11819902
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: IEMDKBDYVLUQTQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an aminonaphthalene moiety linked to a tert-butylcarbamate group through a propyl chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate typically involves the reaction of 5-aminonaphthalene with tert-butyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives from oxidation, amine derivatives from reduction, and various substituted products from nucleophilic substitution reactions .

Wirkmechanismus

The mechanism of action of N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate involves its interaction with specific molecular targets and pathways. The aminonaphthalene moiety allows the compound to bind to proteins and nucleic acids, facilitating proximity-dependent labeling and detection. This interaction is crucial for its applications in bioconjugation and biomolecular labeling .

Eigenschaften

Molekularformel

C18H23N2O2-

Molekulargewicht

299.4 g/mol

IUPAC-Name

N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)20(17(21)22)12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,6,8,12,19H2,1-3H3,(H,21,22)/p-1

InChI-Schlüssel

IEMDKBDYVLUQTQ-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)N(CCCC1=C2C=CC=C(C2=CC=C1)N)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.